molecular formula C4HN5O B1598763 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- CAS No. 63907-29-9

4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

Cat. No. B1598763
CAS RN: 63907-29-9
M. Wt: 135.08 g/mol
InChI Key: IJYHVZICHKCLMQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole and its derivatives has been a topic of interest due to their broad range of chemical and biological properties . The cyclocondensation of equimolar amounts of 2-imidazolidinethione and aldehyde in DMF solution at 50–70°C gives 5-hydroxyimidazo[2,1-b]-pyrimido[5,4-e]thiazine hydrochloride . With 4-dichloro-5-(chloromethyl)-6-methylpyrimidine, imidazo[2,1-b]pyrimido[4,5-d]thiazine was produced .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis of novel fused heterocyclic compounds bearing benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives. These compounds were designed and synthesized to explore their potential applications, particularly in fungicidal activities. The structural characterization of these compounds was achieved through various spectroscopic techniques, demonstrating the methodological advances in synthesizing complex heterocyclic compounds (Lingling Li et al., 2018).

Biological Activities

Antifungal Activity

A significant application of these derivatives is in the agricultural sector as fungicides. The synthesized benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives displayed notable antifungal activities against various phytopathogenic fungi. This suggests their potential as leading structures for developing new agricultural fungicides (Lingling Li et al., 2018).

Antimicrobial Activity

Additionally, the novel derivatives of imidazo[2,1-c][1,2,4]triazine synthesized from 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones were evaluated for their antimicrobial activities. These studies found that most of the evaluated compounds showed high antibacterial as well as antifungal activities, highlighting their potential as antimicrobial agents (E. A. El-aal et al., 2016).

Safety And Hazards

While specific safety and hazard information for “4H-Imidazo(4,5-d)-v-triazine, 4-oxo-” is not available, it’s important to note that some imidazole derivatives are cytotoxic .

properties

IUPAC Name

imidazo[4,5-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYHVZICHKCLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=NC(=O)C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213601
Record name 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

CAS RN

63907-29-9
Record name 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063907299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Reactant of Route 2
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Reactant of Route 3
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

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